molecular formula C8H8ClNO3 B12522487 2,6-Dimethoxypyridine-4-carbonyl chloride CAS No. 717871-77-7

2,6-Dimethoxypyridine-4-carbonyl chloride

Cat. No.: B12522487
CAS No.: 717871-77-7
M. Wt: 201.61 g/mol
InChI Key: UDZLZXOBNFKBDL-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-4-carbonyl chloride is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxypyridine-4-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxypyridine with oxalyl chloride in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-dimethoxypyridine-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Oxalyl Chloride: Used in the synthesis of the compound.

    Dichloromethane: Common solvent for reactions involving this compound.

    Amines: React with the compound to form amides.

Major Products Formed

    2,6-Dimethoxypyridine-4-carboxylic Acid: Formed through hydrolysis.

    Amides: Formed through condensation reactions with amines.

Scientific Research Applications

2,6-Dimethoxypyridine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxypyridine-4-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of amides or esters.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: A precursor in the synthesis of 2,6-dimethoxypyridine-4-carbonyl chloride.

    2,6-Dimethoxypyridine-4-carboxylic Acid: A hydrolysis product of the compound.

    Pyridine-2,6-dicarbonyl Dichloride: Another pyridine derivative with similar reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and reactivity. Its methoxy groups at positions 2 and 6 enhance its stability and reactivity compared to other pyridine derivatives.

Properties

CAS No.

717871-77-7

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2,6-dimethoxypyridine-4-carbonyl chloride

InChI

InChI=1S/C8H8ClNO3/c1-12-6-3-5(8(9)11)4-7(10-6)13-2/h3-4H,1-2H3

InChI Key

UDZLZXOBNFKBDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)Cl

Origin of Product

United States

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